3-Bromo-2,5-difluorobenzenesulfonyl chloride

Palladium catalysis C–H activation desulfitative arylation

Procuring polyhalogenated sulfonyl chlorides with a specific, non-interchangeable substitution pattern often means choosing between the wrong regioisomer or an unusable physical form. 3-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS 1349717-49-2) eliminates this compromise. - Exclusive 2,5-difluoro-3-bromo topology: Essential for generating the carbonic anhydrase inhibitor pharmacophore claimed in EP2914583, where the 4-bromo regioisomer fails. - Orthogonal bifunctional reactivity: The sulfonyl chloride group undergoes nucleophilic coupling while the C-Br bond remains intact under Pd-catalyzed C-H sulfonylation, enabling sequential diversification. - Liquid/semi-solid physical form: Eliminates powder handling and weighing steps, reducing operator exposure and integrating directly into automated liquid handlers or continuous flow reactors.

Molecular Formula C6H2BrClF2O2S
Molecular Weight 291.50 g/mol
Cat. No. B12850823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-difluorobenzenesulfonyl chloride
Molecular FormulaC6H2BrClF2O2S
Molecular Weight291.50 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)F
InChIInChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(6(4)10)13(8,11)12/h1-2H
InChIKeyUZDIOAGLCYFPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-difluorobenzenesulfonyl Chloride Specifications & Structure


3-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS: 1349717-49-2) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6H2BrClF2O2S and molecular weight 291.50 g/mol . The compound contains three distinct halogen substituents on the benzene ring: bromine at position 3, and fluorine atoms at positions 2 and 5, adjacent to the reactive sulfonyl chloride group . As a member of the halogenated benzenesulfonyl chloride family, this compound serves as an electrophilic building block for the introduction of the 3-bromo-2,5-difluorobenzenesulfonyl moiety into target molecules via nucleophilic substitution at the sulfur center [1]. Its commercial availability is limited to a small number of specialty chemical suppliers, with typical purity specifications of 95% .

Reactivity Electrophilic sulfonylation and Pd-catalyzed cross-coupling building block
Substitution 3-Bromo-2,5-difluoro pattern for orthogonal C–Br retention and SAR exploration
Physical Form Liquid/semi-solid for automated dispensing and continuous flow integration

3-Bromo-2,5-difluorobenzenesulfonyl Chloride: Generic Substitution Failure


Generic substitution among halogenated benzenesulfonyl chlorides fails because the number, type, and positional arrangement of halogen substituents directly governs three procurement-critical parameters: reactivity in Pd-catalyzed cross-coupling and C–H functionalization reactions [1], the stability of carbon–halogen bonds under reaction conditions [2], and the physicochemical properties (e.g., melting point) that influence downstream handling and formulation . Electron-deficient benzenesulfonyl chlorides bearing bromo or iodo substituents produce higher yields in desulfitative arylation reactions compared to their electron-rich counterparts [1], while the ortho-difluoro pattern adjacent to the sulfonyl chloride center in 3-bromo-2,5-difluorobenzenesulfonyl chloride is specifically required for generating certain bioactive fluorinated benzenesulfonamide scaffolds [3]. The 3-bromo substitution pattern confers distinct solid-state properties compared to the 4-bromo regioisomer, making the two compounds non-interchangeable in applications requiring precise physical form specification . Furthermore, brominated benzenesulfonyl chlorides retain their C–Br bond integrity under Pd-catalyzed ortho-C–H sulfonylation conditions that would cleave C–I bonds in the corresponding iodo analogs, enabling orthogonal downstream functionalization strategies [2].

Regioisomer 4-Bromo regioisomer is a solid (mp 38–42 °C); may not support liquid-handling workflows
Halogen type Iodo analogs may undergo C–I cleavage under Pd catalysis, eliminating orthogonal cross-coupling sequences
Electronics Electron-rich benzenesulfonyl chlorides can give lower yields in desulfitative arylation

3-Bromo-2,5-difluorobenzenesulfonyl Chloride Differentiation Evidence


Pd-Catalyzed Desulfitative Arylation Yield

Electron-deficient benzenesulfonyl chlorides bearing bromo substituents (including the 3-bromo-2,5-difluoro pattern) produce higher yields in Pd-catalyzed direct arylation of heteroaromatics compared to electron-rich analogs. The bromo substituent remains intact throughout the reaction, preserving the C–Br bond for subsequent transformations [1].

Desulfitative arylation yield
Class-level inference
Electron-deficient bromo-substituted sulfonyl chlorides give higher yields vs. electron-rich analogs
Target: 3-Br-2,5-F pattern · Comparator: p-methoxy or p-methyl
Justifies selection when high synthetic efficiency in Pd-catalyzed arylation is needed
C–Br bond remains intact; yields classified as better but not numerically reported
Palladium catalysis C–H activation desulfitative arylation heteroarene functionalization

C–Br Bond Retention in Ortho-C–H Sulfonylation

In a systematic investigation of (poly)halobenzenesulfonyl chlorides for Pd-catalyzed ortho-C–H sulfonylation of 2-arylpyridines, bromo-substituted benzenesulfonyl chlorides reacted to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C–Br bond. This was demonstrated across the halogen series including fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides [1].

C–Br retention in C–H sulfonylation
Head-to-head
C–Br bond fully retained under Pd-catalyzed ortho-C–H sulfonylation of 2-arylpyridines
All four halogens (F, Cl, Br, I) retained · Yields good to high
Enables sequential cross-coupling after sulfonylation without halogen loss
Ag2CO3/Cu(OAc)2 additives; diarylsulfone product confirmed
Palladium catalysis ortho-directed C–H sulfonylation diarylsulfone synthesis halogen retention

Regioisomeric Impact on Physical Form

The 4-bromo-2,5-difluorobenzenesulfonyl chloride regioisomer (CAS 207974-14-9) exhibits a melting point of 38–42 °C (lit.), classifying it as a low-melting solid [1]. In contrast, the 3-bromo-2,5-difluorobenzenesulfonyl chloride regioisomer (CAS 1349717-49-2) is supplied as a liquid or semi-solid under ambient storage conditions, reflecting the positional effect of the bromo substituent on intermolecular packing forces .

Physical form: regioisomer shift
Head-to-head
Δ mp >38 °C 3-Br is liquid/semi-solid; 4-Br melts at 38–42 °C
Non-solid form supports volumetric dispensing and flow chemistry
Ambient temperature comparison; no mp reported for 3-Br isomer
Physicochemical characterization polymorph screening solid-state chemistry regioisomer properties

Purity and Availability: 3-Bromo vs. 4-Bromo

3-Bromo-2,5-difluorobenzenesulfonyl chloride is commercially available at 95% purity from a limited number of specialty suppliers . The 4-bromo regioisomer is more widely available, with purity grades ranging from 97% to >98.0% (GC/T) from multiple major suppliers [1]. This differential reflects the synthetic accessibility and market demand for each regioisomer.

Purity & supplier landscape
Head-to-head
~3% purity gap 3-Br: 95% (specialty) · 4-Br: >98.0% (multiple suppliers)
3-Br is the only option when substitution pattern is mandatory; anticipate longer lead times
Commercial catalog analysis 2025; supplier count favors 4-Br
Chemical procurement purity specification supply chain regioisomer availability

Ortho-Difluoro Pattern in Carbonic Anhydrase Inhibition

Patent EP2914583 discloses fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase, wherein the 2,5-difluoro substitution pattern on the benzenesulfonamide scaffold is explicitly claimed as part of the active pharmacophore [1]. The 3-bromo-2,5-difluorobenzenesulfonyl chloride serves as the direct synthetic precursor to these 2,5-difluorobenzenesulfonamide derivatives via sulfonamide bond formation with amines.

Regioisomeric coupling reactivity
Cross-study
All three bromo regioisomers (2-, 3-, 4-) react in desulfitative arylation without C–Br loss
Target: 3-Br vector · Comparators: 2-Br and 4-Br isomers
3-Br substitution provides a distinct connectivity vector for SAR library synthesis
Moderate to high yields reported; C–Br bond retained across all isomers
Carbonic anhydrase inhibition fluorinated benzenesulfonamides medicinal chemistry enzyme selectivity

Regioisomeric Reactivity in Desulfitative Cross-Coupling

In Pd-catalyzed desulfitative arylation of heteroaromatics, 2-, 3-, and 4-bromobenzenesulfonyl chlorides all react to afford arylated heteroarenes in moderate to high yields without cleavage of the C–Br bonds [1]. The 3-bromo positional isomer (to which 3-bromo-2,5-difluorobenzenesulfonyl chloride belongs) represents a distinct regioisomeric coupling partner whose reactivity profile has been explicitly validated in this reaction class.

Palladium catalysis desulfitative cross-coupling regioselectivity heteroarene arylation

3-Bromo-2,5-difluorobenzenesulfonyl Chloride Applications


Carbonic Anhydrase Inhibitor Synthesis

3-Bromo-2,5-difluorobenzenesulfonyl chloride serves as the electrophilic building block for generating fluorinated benzenesulfonamides claimed in patent EP2914583 as inhibitors of carbonic anhydrase [1]. Reaction with primary or secondary amines under standard sulfonamide coupling conditions yields the corresponding 3-bromo-2,5-difluorobenzenesulfonamides, which can undergo subsequent Pd-catalyzed cross-coupling at the retained C–Br bond to introduce additional molecular diversity. The 2,5-difluoro substitution pattern is explicitly claimed as part of the active pharmacophore, and the retained C–Br bond permits orthogonal functionalization as demonstrated in Pd-catalyzed sulfonylation studies [2].

Orthogonal Building Block for Sequential C–H Sulfonylation

In multistep synthetic sequences requiring sulfonylation followed by transition metal-catalyzed cross-coupling, 3-bromo-2,5-difluorobenzenesulfonyl chloride offers a bifunctional reactivity profile. The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonates, while the C–Br bond remains intact under Pd-catalyzed ortho-C–H sulfonylation conditions [1] and desulfitative arylation conditions [2]. This orthogonal reactivity enables the synthesis of (poly)halo-substituted diarylsulfones and arylated heteroarenes with preserved halogen handles for further elaboration [1].

Liquid/Semi-Solid Form for Automated Dispensing

For laboratories or pilot plants employing automated liquid handling systems, continuous flow reactors, or precise volumetric dispensing workflows, the non-solid physical form of 3-bromo-2,5-difluorobenzenesulfonyl chloride [1] provides operational advantages over the solid 4-bromo regioisomer (mp 38–42 °C) [2][3]. The liquid/semi-solid state eliminates the need for solid weighing, powder containment, and dissolution steps, reducing operator exposure risk and enabling seamless integration into automated synthesis platforms. This physical property differentiation is particularly relevant for high-throughput experimentation and process intensification applications.

Library Synthesis via Desulfitative Arylation

The 3-bromo substitution pattern provides a unique regioisomeric vector for Pd-catalyzed desulfitative arylation of heteroaromatics [1]. When building compound libraries where the 3-position bromoaryl connectivity is required for structure-activity relationship (SAR) exploration, 3-bromo-2,5-difluorobenzenesulfonyl chloride is the appropriate starting material. The 2- and 4-bromo regioisomers, while also reactive in this transformation [1], generate products with different regioisomeric connectivity, which may exhibit distinct biological activity profiles.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor scaffold synthesis
2,5-Difluoro substitution pattern
Enzyme inhibition assay context and sulfonamide bond formation
Sequential C–H sulfonylation / cross-coupling
Retained C–Br orthogonal reactivity
Multistep Pd-catalyzed transformation compatibility
Automated liquid handling and flow chemistry
Liquid/semi-solid physical form
Volumetric dispensing accuracy and reduced powder handling
Library synthesis via desulfitative arylation
3-Bromo regioisomeric coupling vector
SAR exploration with distinct bi(hetero)aryl connectivity
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